

Bcp-NC2-C12: A Technical Guide to its Potential Veterinary Applications

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Bcp-NC2-C12 is a novel ionizable cationic lipid that has demonstrated significant potential in the formulation of lipid nanoparticles (LNPs) for in vivo messenger RNA (mRNA) delivery and CRISPR/Cas9 gene editing. Its unique three-dimensional bicyclo[1.1.1]pentane (BCP) core structure offers superior performance in comparison to traditional two-dimensional lipid architectures, enabling efficient delivery of genetic payloads, primarily to the liver and spleen. This technical guide provides an in-depth overview of Bcp-NC2-C12, including its mechanism of action, experimental protocols for LNP formulation and in vivo application, and quantitative data from preclinical studies. The potential applications of this technology in veterinary medicine are vast, offering new avenues for the development of vaccines, gene therapies, and other advanced therapeutics for a range of animal diseases.

Introduction

The advent of mRNA-based therapeutics and CRISPR/Cas9 gene editing has revolutionized the landscape of medicine. The success of these technologies is heavily reliant on the development of safe and effective delivery vehicles. Lipid nanoparticles (LNPs) have emerged as the leading platform for nucleic acid delivery, offering protection from degradation and facilitating cellular uptake.[1] The ionizable cationic lipid is a critical component of LNPs, influencing their efficacy and safety.[1]



Bcp-NC2-C12, formally known as N¹,N³-bis(2-(didodecylamino)ethyl)bicyclo[1.1.1]pentane-1,3-dicarboxamide, is a next-generation ionizable lipid characterized by its isosteric 3D bicyclo[1.1.1]pentane (BCP) core.[2][3] This innovative design moves beyond the traditional 2D structures of lipids like DLin-MC3-DMA, offering improved physicochemical properties that translate to enhanced in vivo performance.[3] Preclinical studies in mice have shown that LNPs formulated with **Bcp-NC2-C12** exhibit superior mRNA delivery to the liver and spleen.[2][3]

The potential to leverage this technology in veterinary medicine is substantial. The development of highly effective mRNA vaccines for infectious diseases in livestock and companion animals, as well as gene-editing therapies for genetic disorders, are just a few of the promising applications.[4][5][6] This guide will delve into the technical details of **Bcp-NC2-C12**, providing the necessary information for researchers and drug development professionals to explore its utility in veterinary medicine.

Core Compound Specifications

Property	- Value	Reference
Formal Name	N ¹ ,N ³ -bis(2- (didodecylamino)ethyl)bicyclo[1.1.1]pentane-1,3- dicarboxamide	[2]
Molecular Formula	C59H116N4O2	[2]
Formula Weight	913.6	[2]
Purity	≥98%	[2]
Formulation	A solution in ethanol	[2]
Solubility	Ethanol: ≥10 mg/ml	[2]

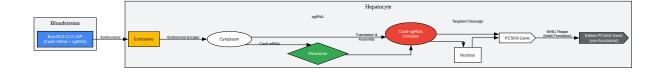
Mechanism of Action: LNP-Mediated mRNA Delivery and Gene Editing

The therapeutic action of **Bcp-NC2-C12** is realized through its role in the formation of LNPs that encapsulate and deliver mRNA or CRISPR/Cas9 components to target cells.



- 3.1. LNP Formulation and Cellular Uptake: **Bcp-NC2-C12** is typically combined with other lipids, such as a phospholipid (e.g., DOPE), cholesterol, and a PEGylated lipid, to form LNPs. [7] The ionizable nature of **Bcp-NC2-C12** is crucial; at a low pH during formulation, its amino groups are protonated, facilitating the encapsulation of negatively charged mRNA.[1]
- 3.2. Endosomal Escape: Once the LNPs are taken up by target cells via endocytosis, the acidic environment of the endosome protonates the amino groups of **Bcp-NC2-C12**. This is hypothesized to disrupt the endosomal membrane, allowing the mRNA payload to be released into the cytoplasm.
- 3.3. Protein Translation or Gene Editing: If the payload is mRNA, it is then translated by the cell's machinery to produce the desired protein (e.g., a vaccine antigen). If the payload is the CRISPR/Cas9 system (as Cas9 mRNA and a single-guide RNA), the components are translated and assembled, then translocate to the nucleus to perform gene editing.

Signaling Pathway: **Bcp-NC2-C12** LNP Delivery for PCSK9 Gene Editing



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Caption: Workflow of **Bcp-NC2-C12** LNP-mediated CRISPR/Cas9 gene editing of the PCSK9 gene in hepatocytes.

Experimental Protocols

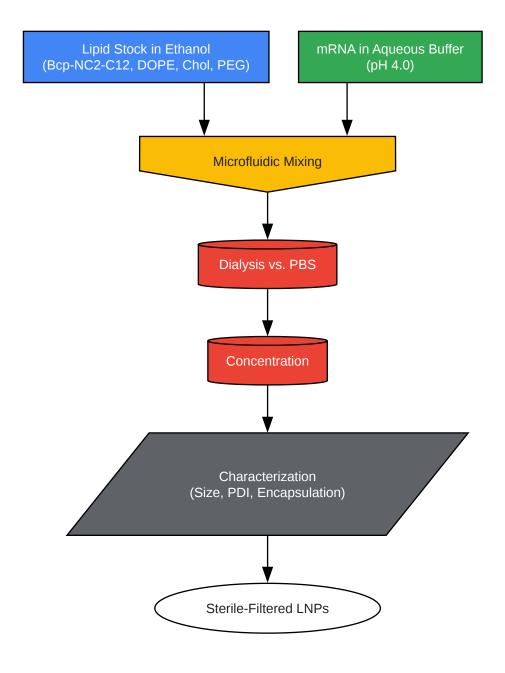
The following are generalized protocols based on standard methodologies for LNP formulation and in vivo testing. Specific parameters may require optimization.



- 4.1. LNP Formulation Protocol This protocol describes the preparation of LNPs encapsulating mRNA using a microfluidic mixing method.
- Preparation of Lipid Stock Solution:
 - Dissolve Bcp-NC2-C12, a phospholipid (e.g., DOPE), cholesterol, and a PEGylated lipid in ethanol at a specific molar ratio (e.g., a ratio similar to those used for other ionizable lipids like 35:16:46.5:2.5).[8]
- Preparation of mRNA Aqueous Solution:
 - Dilute the mRNA transcript in a low pH buffer (e.g., 10 mM citrate buffer, pH 4.0).
- Microfluidic Mixing:
 - Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes.
 - Use a microfluidic mixing device (e.g., NanoAssemblr) to mix the two solutions at a defined flow rate ratio (e.g., 3:1 aqueous to organic).
- Dialysis and Concentration:
 - Dialyze the resulting LNP solution against phosphate-buffered saline (PBS) to remove ethanol and raise the pH.
 - Concentrate the LNP solution using a centrifugal filter device.
- Characterization:
 - Determine particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
 - Quantify mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

Experimental Workflow: LNP Formulation





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Caption: A generalized workflow for the formulation of **Bcp-NC2-C12** lipid nanoparticles.

- 4.2. In Vivo Administration Protocol (Murine Model) This protocol outlines the intravenous administration of **Bcp-NC2-C12** LNPs to mice for efficacy studies.
- Animal Handling:
 - Use appropriate mouse strains (e.g., C57BL/6) of a specific age and sex.



- Acclimatize animals to the facility for at least one week prior to the experiment.
- All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
- Dose Preparation:
 - Dilute the sterile-filtered LNP solution in sterile PBS to the desired final concentration for injection.
- Administration:
 - Administer the LNP solution via intravenous (tail vein) injection. The volume and mRNA dose will depend on the specific study design (e.g., 0.5 mg/kg).
- Monitoring and Sample Collection:
 - Monitor the animals for any adverse effects.
 - At predetermined time points (e.g., 6, 24, 48 hours post-injection), collect blood samples
 via submandibular or retro-orbital bleeding for serum analysis.
 - At the study endpoint, euthanize the animals and harvest tissues (liver, spleen, etc.) for analysis.

Quantitative Data

The following table summarizes the key findings from a preclinical study using **Bcp-NC2-C12** LNPs for CRISPR/Cas9-mediated gene editing of the Pcsk9 gene in mice.



Parameter	Bcp-NC2-C12 LNP	DLin-MC3-DMA LNP (Control)	Reference
Target Gene	Proprotein convertase subtilisin/kexin type 9 (Pcsk9)	Proprotein convertase subtilisin/kexin type 9 (Pcsk9)	[2][3]
Payload	Cas9 mRNA + Pcsk9 sgRNA	Cas9 mRNA + Pcsk9 sgRNA	[2][3]
Reduction in Serum PCSK9 Protein	~90%	Outperformed by Bcp- NC2-C12	[3]
Primary Organ Accumulation	Liver and Spleen	Liver	[2][3]

Note: This data is based on the abstract and publicly available information. More detailed quantitative data would be present in the full scientific publication.

Potential Veterinary Applications

The superior performance of **Bcp-NC2-C12** in preclinical models suggests a wide range of potential applications in veterinary medicine.

6.1. Vaccines:

- Infectious Diseases: Development of highly effective mRNA vaccines for viral and bacterial diseases in companion animals (e.g., parvovirus, influenza) and livestock (e.g., porcine reproductive and respiratory syndrome virus, bovine respiratory syncytial virus).
- Therapeutic Cancer Vaccines: Patient-specific cancer vaccines that stimulate the immune system to target and destroy tumor cells.

6.2. Gene Therapy:

 Monogenic Disorders: Treatment of inherited diseases in specific breeds, such as certain cardiomyopathies, muscular dystrophies, and metabolic disorders, by delivering functional copies of genes or by correcting mutations using CRISPR/Cas9.[5]



 Infectious Disease Resistance: Engineering resistance to diseases such as Porcine Reproductive and Respiratory Syndrome (PRRS) or Avian Influenza in livestock through gene editing.[6]

6.3. Other Therapeutic Applications:

- Protein Replacement Therapies: For conditions where an animal is deficient in a specific protein.
- Immunomodulation: Delivery of mRNA encoding cytokines or other immunomodulatory proteins to treat inflammatory or autoimmune conditions.

Future Directions and Considerations

While the initial data for **Bcp-NC2-C12** is promising, further research is required to fully understand its potential in veterinary species.

- Species-Specific Efficacy and Safety: Studies are needed to evaluate the performance and safety profile of Bcp-NC2-C12 LNPs in various animal species, as biodistribution and immune responses can differ.
- Route of Administration: While intravenous administration has been effective, exploring other
 routes such as intramuscular or subcutaneous injection is crucial for practical vaccine and
 therapeutic delivery in a veterinary setting.
- Cost of Goods and Scalability: For widespread application in livestock, the cost-effectiveness and scalability of Bcp-NC2-C12 and LNP manufacturing will be critical considerations.
- Regulatory Pathways: The regulatory landscape for mRNA therapeutics and gene-edited animals is evolving, and developers will need to navigate these frameworks.[9]

Conclusion

Bcp-NC2-C12 represents a significant advancement in ionizable lipid technology for nucleic acid delivery. Its unique 3D structure confers enhanced in vivo efficacy, making it a highly promising candidate for the development of next-generation vaccines and gene therapies. The translation of this technology to veterinary medicine holds the potential to address numerous



unmet needs in animal health, from preventing infectious diseases to treating genetic conditions. This technical guide provides a foundational understanding for researchers and developers to begin exploring the exciting possibilities of **Bcp-NC2-C12** in a veterinary context.

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